2-(6-Methoxypyridin-2-yl)but-3-yn-2-ol
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Overview
Description
2-(6-Methoxypyridin-2-yl)but-3-yn-2-ol is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It is characterized by a pyridine ring substituted with a methoxy group at the 6-position and a but-3-yn-2-ol moiety at the 2-position . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-2-yl)but-3-yn-2-ol typically involves the coupling of pyridine-2-carboxaldehydes with appropriate alkynes . One common method includes the reaction of 6-methoxypyridine-2-carboxaldehyde with an alkyne in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst . The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing techniques, including the use of large reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxypyridin-2-yl)but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(6-Methoxypyridin-2-yl)but-3-yn-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Methoxypyridin-2-yl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(6-methyl-3-pyridinyl)-3-butyn-2-ol
- 3-(6-Methoxy-3-pyridinyl)-2-propyn-1-ol
- 2-Methyl-4-(4-pyridinyl)-3-butyn-2-ol
Uniqueness
2-(6-Methoxypyridin-2-yl)but-3-yn-2-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of both an alkyne and an alcohol functional group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H11NO2 |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-(6-methoxypyridin-2-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C10H11NO2/c1-4-10(2,12)8-6-5-7-9(11-8)13-3/h1,5-7,12H,2-3H3 |
InChI Key |
PFCIRRHGQNOOBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)(C1=NC(=CC=C1)OC)O |
Origin of Product |
United States |
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